Pramiconazole
Overview
Description
Pramiconazole is a triazole antifungal compound that was developed by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections. It acts by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to increased cell permeability and ultimately cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pramiconazole involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:
- Formation of the triazole ring.
- Introduction of the difluorophenyl group.
- Attachment of the dioxolane ring.
- Final coupling with the piperazine and phenyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pramiconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Pramiconazole has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and its interactions with other chemical entities.
Biology: Studied for its effects on fungal cell membranes and its potential as an antifungal agent.
Medicine: Investigated for the treatment of fungal infections such as seborrhea, onychomycosis, and other skin infections.
Industry: Potential applications in the development of antifungal coatings and materials
Mechanism of Action
Pramiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. Ergosterol is a key component of fungal cell membranes, and its inhibition leads to increased cell permeability and cell death. The molecular targets include the fungal CYP51A1 enzyme, and the pathways involved are related to ergosterol biosynthesis .
Comparison with Similar Compounds
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
Pramiconazole’s unique properties make it a promising candidate for further development and research in the field of antifungal therapy.
Properties
CAS No. |
219923-85-0 |
---|---|
Molecular Formula |
C35H39F2N7O4 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
1-[4-[4-[4-[[(2S,4R)-4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1 |
InChI Key |
AEKNYBWUEYNWMJ-QWOOXDRHSA-N |
SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Isomeric SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5OC[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Appearance |
Solid powder |
219923-85-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone pramiconazole R 126638 R-126638 R126638 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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